7H-Selenolo(3,2-g)(1)benzoselenin-7-one
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Overview
Description
7H-Selenolo(3,2-g)(1)benzoselenin-7-one: is a heterocyclic compound containing selenium atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Selenolo(3,2-g)(1)benzoselenin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of selenophenes with suitable electrophiles, followed by cyclization to form the desired heterocyclic structure . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium ethoxide to facilitate the cyclization process .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle selenium compounds, which can be toxic .
Chemical Reactions Analysis
Types of Reactions: 7H-Selenolo(3,2-g)(1)benzoselenin-7-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding selenide or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the heterocyclic ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include selenoxides, selenides, and various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: In chemistry, 7H-Selenolo(3,2-g)(1)benzoselenin-7-one is used as a building block for synthesizing more complex organoselenium compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology and Medicine: This compound has shown potential in medicinal chemistry due to its biological activity. Research is ongoing to explore the specific biological targets and mechanisms of action of this compound .
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability . Its applications in the field of materials science are still being explored .
Mechanism of Action
The mechanism of action of 7H-Selenolo(3,2-g)(1)benzoselenin-7-one involves its interaction with biological molecules, leading to various biochemical effects. The compound can act as an antioxidant, neutralizing free radicals and protecting cells from oxidative damage . Additionally, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Selenolo(2,3-c)pyridazine: Another organoselenium compound with a different heterocyclic structure.
Pyrazolo(3,4-b)selenolo(3,2-e)pyrazine: A compound with potential anticancer and antimicrobial activity.
Azuleno(1,2,3-i,j)isoquinolin-7-one: A compound studied for its components in traditional Chinese medicine.
Uniqueness: 7H-Selenolo(3,2-g)(1)benzoselenin-7-one is unique due to its specific heterocyclic structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
143810-63-3 |
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Molecular Formula |
C11H6OSe2 |
Molecular Weight |
312.1 g/mol |
IUPAC Name |
selenopheno[3,2-g]selenochromen-7-one |
InChI |
InChI=1S/C11H6OSe2/c12-11-2-1-7-5-8-3-4-13-9(8)6-10(7)14-11/h1-6H |
InChI Key |
BSFILUFPMPCEDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)[Se]C2=CC3=C(C=C[Se]3)C=C21 |
Origin of Product |
United States |
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